

# Synthesis and Structural Characterization of Fluorescent Brightener 367: A Technical Guide

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## Compound of Interest

Compound Name: *Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Fluorescent Brightener 367 (CAS No: 5089-22-5, 63310-10-1), a benzoxazole-type optical brightening agent. This document details experimental protocols for its synthesis, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

## Introduction

Fluorescent Brightener 367, also known by trade names such as Hostalux KCB, is a high-performance optical brightening agent widely used to enhance the whiteness and brightness of various materials, including plastics, synthetic fibers, coatings, and detergents.<sup>[1][2]</sup> Its chemical structure, 1,4-bis(2-benzoxazolyl)naphthalene, imparts excellent thermal stability and fluorescence properties.<sup>[3][4]</sup> The molecule absorbs ultraviolet radiation and emits blue light, counteracting the inherent yellow cast of many polymers and fabrics.<sup>[2]</sup>

## Synthesis of Fluorescent Brightener 367

The primary industrial synthesis of Fluorescent Brightener 367 involves the condensation reaction between naphthalene-1,4-dicarboxylic acid and 2-aminophenol.<sup>[1]</sup> This can be achieved through traditional heating methods or more modern techniques like microwave irradiation.

## Experimental Protocols

### Protocol 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient route to Fluorescent Brightener 367.

#### Materials:

- Naphthalene-1,4-dicarboxylic acid
- o-Aminophenol
- N-methylpyrrolidone (NMP)
- Titanium tetrabutoxide (catalyst)
- Ethanol
- Aqueous sodium hydroxide solution

#### Procedure:

- In a pressure-resistant glass vessel, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) with stirring.
- Add titanium tetrabutoxide (169  $\mu$ L) to the suspension.
- Seal the vessel and expose it to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225°C, and the pressure will rise to nearly 20 bar.
- After irradiation, cool the reaction mixture to room temperature over 10 minutes. The product will crystallize as yellowish needles.
- Filter the crystals and wash them with ethanol.
- To remove any unreacted acid, stir the crystals with an alcoholic sodium hydroxide solution.

- Filter the purified product, wash with ethanol, and dry to obtain 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.[\[2\]](#)

#### Protocol 2: Conventional Synthesis

This traditional method involves heating the reactants in a suitable solvent.

##### Materials:

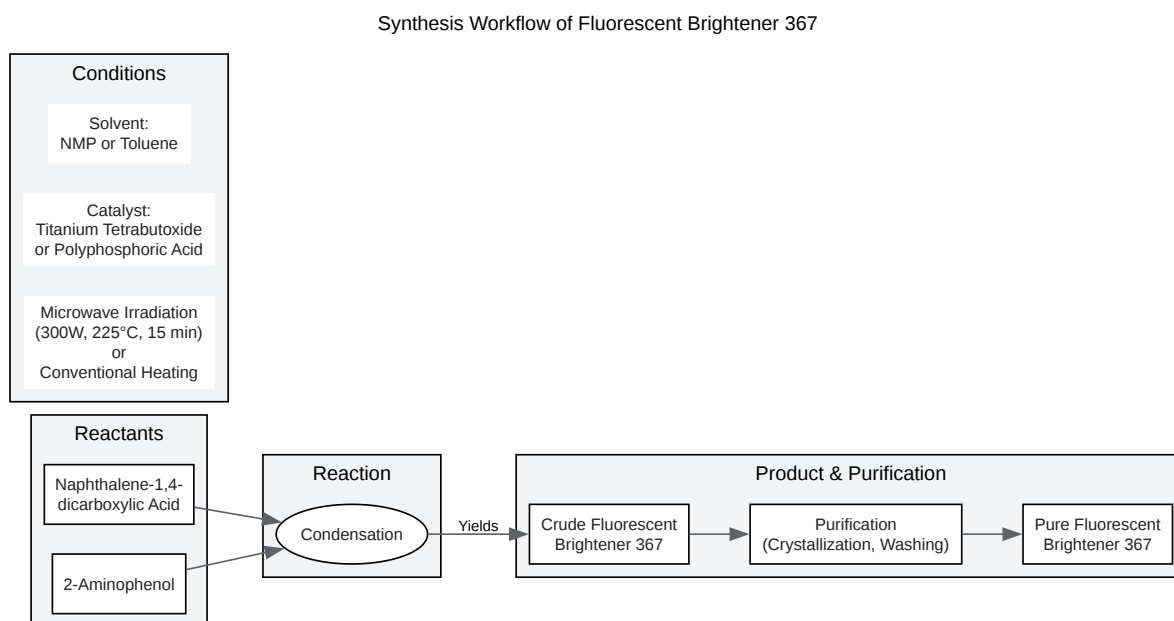
- Naphthalene-1,4-dicarboxylic acid
- Thionyl chloride
- Toluene
- 3-amino-4-hydroxy-benzoic acid methyl ester (as an example of a substituted aminophenol)
- Polyphosphoric acid

##### Procedure:

- Heat a mixture of naphthalene-1,4-dicarboxylic acid (21.6 parts by weight) and thionyl chloride (35.7 parts by weight) in toluene (400 parts by volume) at 100-110°C for 2-3 hours to form the diacid chloride.
- Distill off a portion of the toluene to remove excess thionyl chloride, replacing it with fresh toluene.
- In a separate vessel, dissolve 3-amino-4-hydroxy-benzoic acid methyl ester (33.4 parts by weight) in toluene (400 parts by volume).
- Slowly add the solution of the diacid chloride to the aminophenol solution at 60-70°C over one hour.
- Continue stirring the mixture at this temperature for an additional 2-3 hours.
- Cool the reaction mixture, filter the precipitated diamide, wash with methanol, and dry.

- Heat the obtained diamide in polyphosphoric acid (10 times its weight) at 180-190°C for 4-5 hours.
- Pour the hot reaction mixture into ice water.
- Filter the precipitate, wash with water until neutral, and then with methanol.
- Recrystallize the crude product from a suitable solvent (e.g., o-dichlorobenzene) to yield the purified Fluorescent Brightener 367 derivative.[5]

## Synthesis Workflow



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Caption: Synthesis workflow for Fluorescent Brightener 367.

## Structural Characterization

The chemical structure of Fluorescent Brightener 367 is 1,4-bis(2-benzoxazolyl)naphthalene. Its identity and purity are confirmed through various analytical techniques.

## Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole	[3]
Molecular Formula	C <sub>24</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	362.38 g/mol	[1]
Appearance	Yellowish-green crystalline powder	[4]
Melting Point	210-212 °C or 237-239 °C (variations in reported values)	[1][4]
Solubility	Soluble in acetone, carbon tetrachloride, N,N-dimethylformamide, toluene; slightly soluble in ethanol.	[1]
Maximum Absorption	~370 nm	
Maximum Emission	~437 nm	

## Spectroscopic Data

The structural confirmation of Fluorescent Brightener 367 is primarily achieved through spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Data is available in spectral databases.[3][6]

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Data is available in spectral databases.[\[3\]](#)
- Mass Spectrometry (MS):
  - GC-MS: Gas chromatography-mass spectrometry confirms the molecular weight of the compound, with a top peak observed at  $m/z$  362, corresponding to the molecular ion  $[\text{M}]^+$ . [\[3\]](#)
- Infrared (IR) Spectroscopy:
  - FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O bonds of the benzoxazole rings and the aromatic C-H bonds.
- Elemental Analysis:
  - Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should correspond to the molecular formula  $\text{C}_{24}\text{H}_{14}\text{N}_2\text{O}_2$ .

## Applications

Fluorescent Brightener 367 is extensively used in various industries due to its excellent whitening and brightening effects. Key applications include:

- **Plastics:** It is incorporated into a wide range of plastics such as PE, PP, PVC, PS, and ABS to improve their whiteness and brightness.[\[2\]](#)
- **Synthetic Fibers:** It imparts a brilliant white appearance to synthetic textiles.[\[1\]](#)
- **Coatings and Paints:** It is used to enhance the brightness of coatings and natural paints.[\[4\]](#)
- **Detergents:** Added to laundry detergents to make fabrics appear whiter and brighter.[\[2\]](#)

## Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include avoiding dust inhalation and contact with skin and eyes.

This technical guide serves as a comprehensive resource for the synthesis and structural elucidation of Fluorescent Brightener 367, providing valuable information for researchers and professionals in related fields.

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